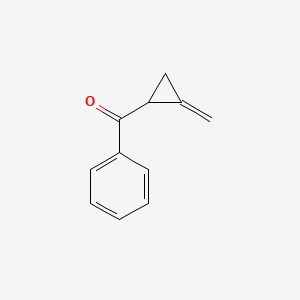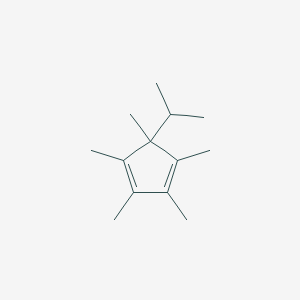
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene is a chemical compound known for its unique structure and properties It is a derivative of cyclopentadiene, featuring five methyl groups and an isopropyl group attached to the cyclopentadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene derivatives. One common method is the Friedel-Crafts alkylation, where cyclopentadiene is reacted with methyl and isopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and low temperatures to control the reactivity and selectivity of the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the methyl groups or the isopropyl group using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully hydrogenated cyclopentane derivatives.
Substitution: Halogenated cyclopentadiene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may participate in redox reactions, binding to active sites of enzymes, or acting as a ligand in coordination complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane, 1,2,3,4,5-pentamethyl: Similar in structure but lacks the isopropyl group and has a different ring size.
Cyclopentadiene derivatives: Various derivatives with different substituents on the cyclopentadiene ring.
Uniqueness
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methyl and isopropyl groups on the cyclopentadiene ring makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
167904-46-3 |
|---|---|
Molekularformel |
C13H22 |
Molekulargewicht |
178.31 g/mol |
IUPAC-Name |
1,2,3,4,5-pentamethyl-5-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H22/c1-8(2)13(7)11(5)9(3)10(4)12(13)6/h8H,1-7H3 |
InChI-Schlüssel |
AOXLYEXXOOTXIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C1C)C)(C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


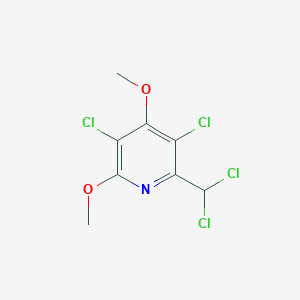
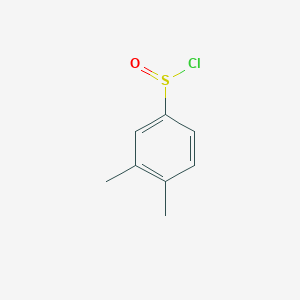
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
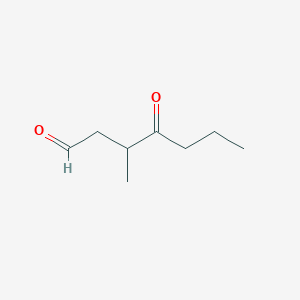
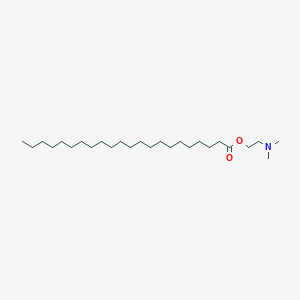


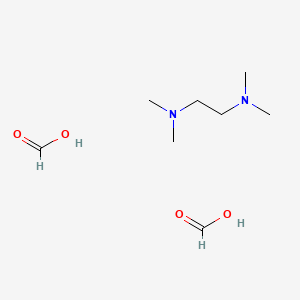
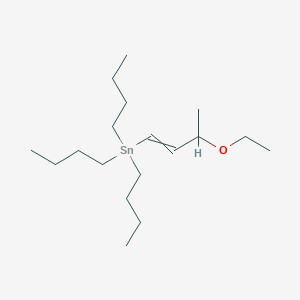
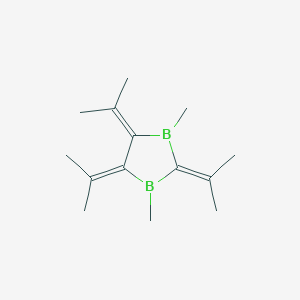
![Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14276210.png)
![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
![1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14276216.png)
